4-Bromo-2-chloro-1-methanesulfonylbenzene

Cross-coupling Regioselective functionalisation Orthogonal reactivity

Medicinal chemistry programs often require building blocks that permit precise, sequential functionalization without protecting-group manipulation. 4-Bromo-2-chloro-1-methanesulfonylbenzene solves this problem by combining a para-bromo handle (primed for Pd-catalyzed cross-coupling) with an ortho-chloro site that remains available for subsequent SNAr or additional metal-catalyzed transformations. • Orthogonal reactivity: the electron-withdrawing methanesulfonyl group activates the para-bromo position for selective Suzuki, Stille, or Buchwald coupling while preserving the ortho-chloro for later elaboration. • Property-based design: the sulfone lowers logP by >1.2 units compared to the corresponding thioether, improving solubility and reducing off-target promiscuity. • Patent-aligned: documented intermediate in WO2007/040440 A1 (imidazolidine-2,4-dione anti-proliferative agents), enabling direct reproduction of validated synthetic routes. Supplied at ≥95% purity with full QC documentation; standard research quantities ship globally under ambient conditions.

Molecular Formula C7H6BrClO2S
Molecular Weight 269.54 g/mol
CAS No. 648905-09-3
Cat. No. B1290729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-methanesulfonylbenzene
CAS648905-09-3
Molecular FormulaC7H6BrClO2S
Molecular Weight269.54 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyQOIHZAYTOAGCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-1-methanesulfonylbenzene Overview


4-Bromo-2-chloro-1-methanesulfonylbenzene (CAS 648905‑09‑3, C₇H₆BrClO₂S) is a halogenated aromatic sulfone that provides a para‑bromo handle for palladium‑catalysed cross‑coupling, an ortho‑chloro group for orthogonal functionalisation, and a methylsulfonyl substituent that increases polarity and hydrogen‑bond acceptor capacity [REFS‑1]. The compound is commercially available from several specialist vendors with typical purities of ≥95 % and is cited in at least one patent application directed to imidazolidine‑2,4‑dione derivatives with anti‑proliferative activity [REFS‑2][REFS‑3][REFS‑4].

1 Para-bromo handle for Pd-catalysed cross-coupling
2 Ortho-chloro enables orthogonal functionalisation sequence
3 Methylsulfonyl group enhances polarity and H-bond acceptor capacity

Why Generic Substitution Is Not Advised


Simple replacement of 4‑bromo‑2‑chloro‑1‑methanesulfonylbenzene with a positional isomer (e.g., 2‑bromo‑4‑chloro‑1‑methanesulfonylbenzene), a thioether precursor (4‑bromo‑2‑chloro‑1‑methylsulfanylbenzene), or a sulfonyl chloride analogue (4‑bromo‑2‑chlorobenzenesulfonyl chloride) alters the electronic environment of the remaining halogen, changes the oxidation state of sulfur, and modifies the physicochemical profile (logP, PSA) [REFS‑1][REFS‑2]. These differences directly affect cross‑coupling selectivity, downstream functionalisation routes, and property‑based compound selection in medicinal chemistry. The evidence presented below quantifies where the 4‑bromo‑2‑chloro‑1‑methanesulfonyl pattern delivers meaningful differentiation versus its closest structural analogues.

Positional Isomer
Relocating bromine to ortho may alter Pd-catalysed cross-coupling site selectivity.
Thioether Precursor
Higher lipophilicity alters solubility and non-specific binding profile.
Sulfonyl Chloride Analogue
Reactive sulfonyl chloride group limits compatibility with many downstream transformations.

Differentiation Evidence


Orthogonal Cross-Coupling Potential vs. Regioisomer

The 4‑bromo‑2‑chloro‑1‑methanesulfonylbenzene regioisomer positions bromine para to the sulfonyl group and chlorine ortho. In Pd‑catalysed direct arylation of heteroaromatics using 4‑bromobenzenesulfonyl chlorides as a model, the C‑Br bond remains intact under conditions that activate the sulfonyl chloride, enabling sequential functionalisation [REFS‑1]. Although direct comparative data for the methanesulfonyl derivative are not published, class‑level inference from the sulfonyl chloride series indicates that the para‑bromo arrangement in the target compound is expected to afford similar orthogonal reactivity, whereas the 2‑bromo‑4‑chloro regioisomer (CAS 1782806‑79‑4) places bromine ortho to the sulfonyl group, altering the electronic landscape and potentially changing cross‑coupling selectivity [REFS‑2].

Regioisomer Reactivity
Class-level inference

Target: 4-Br para / 2-Cl ortho
Comparator: 2-Br ortho / 4-Cl para

Para-Br retains coupling handle; ortho-Br alters electronic environment.

Supports orthogonal sequential functionalisation design.
No direct comparative data available for this exact pair.
Cross-coupling Regioselective functionalisation Orthogonal reactivity

Methanesulfonyl vs. Thioether: Lipophilicity and Polarity

Oxidation of the thioether precursor (4‑bromo‑2‑chloro‑1‑methylsulfanylbenzene, CAS 101084‑82‑6) to the methanesulfonyl compound substantially lowers lipophilicity. The target sulfone has a predicted ACD/LogP of 1.81 [REFS‑1] and a KOWWIN‑estimated log Kow of 2.10 [REFS‑2], whereas the thioether analogue has a calculated logP of 3.04 [REFS‑3]. The sulfone also possesses a larger topological polar surface area (42.5 Ų) [REFS‑1] compared with the thioether (9.6 Ų) [REFS‑3], translating to improved solubility in polar media and better compliance with medicinal chemistry guidelines.

Lipophilicity & PSA
Cross-study comparable
Target logP: 1.81 (ACD/LogP); TPSA: 42.5 Ų
Thioether logP: 3.04; TPSA: 9.6 Ų
ΔlogP ≈ –1.23
Lower lipophilicity reduces nonspecific binding and improves solubility.
Predicted properties; experimental verification recommended.
Lipophilicity Physicochemical properties Drug-likeness

Bacterial Chaperonin Selectivity

In enzyme inhibition assays, 4‑bromo‑2‑chloro‑1‑methanesulfonylbenzene inhibits Escherichia coli GroEL (expressed in E. coli DH5α) with an IC₅₀ of 1.5 µM, whereas its activity against human N‑terminal octa‑His‑tagged HSP60 (expressed in E. coli Rosetta(DE3) pLysS) is >100 µM [REFS‑1][REFS‑2]. This >66‑fold selectivity window distinguishes the compound from structurally related sulfones that may lack such differential activity; however, no direct head‑to‑head comparisons with other methanesulfonylbenzenes are available.

Chaperonin Selectivity
Supporting evidence
E. coli GroEL IC₅₀: 1.5 µM
Human HSP60 IC₅₀ > 100 µM
Selectivity index > 66-fold
Reported bacterial chaperonin selectivity context; supports probe development.
No direct comparator sulfone data available.
Antibacterial Chaperonin inhibition Selectivity

Validated Intermediate for Anti-Proliferative Agents

4‑Bromo‑2‑chloro‑1‑methanesulfonylbenzene is specifically referenced in WO2007/040440 A1 (AstraZeneca) as a synthetic intermediate for imidazolidine‑2,4‑dione derivatives that exhibit anti‑proliferative activity [REFS‑1][REFS‑2]. While the patent does not disclose comparative biological data for the building block itself, its inclusion in a medicinal chemistry programme targeting cancer validates its utility as a validated scaffold component. Other positional isomers (e.g., 2‑bromo‑4‑chloro‑1‑methanesulfonylbenzene) are not cited in this patent family, indicating a preference for the 4‑bromo‑2‑chloro arrangement.

Patent Intermediate
Supporting evidence

Cited in WO2007/040440 A1 as intermediate for imidazolidine-2,4-diones with reported anti-proliferative activity.

Positional isomer not cited in this patent family.

Supports scaffold use in anti-proliferative research series; isomer not referenced.
Building block activity data not disclosed in patent.
Anti‑proliferative Cancer Imidazolidine‑2,4‑dione

Application Scenarios


Orthogonal Sequential Functionalisation

The para‑bromo/ortho‑chloro pattern, combined with the electron‑withdrawing methanesulfonyl group, allows Pd‑catalysed cross‑coupling at the bromo position while the chloro site remains available for subsequent nucleophilic aromatic substitution or further metal‑catalysed transformations [REFS‑1][REFS‑2]. This orthogonal reactivity is particularly valuable when constructing complex molecules that require stepwise installation of different aryl/heteroaryl groups.

Optimising Lipophilicity in Compound Libraries

The methanesulfonyl compound provides a lipophilicity reduction of >1.2 logP units compared with the corresponding thioether, making it a preferred building block when lower logP is desirable for solubility, permeability, or off‑target promiscuity [REFS‑3][REFS‑4]. This is especially relevant in early‑stage medicinal chemistry where property‑based design is prioritised.

Bacterial Chaperonin Inhibitor Probe Development

The compound exhibits selective inhibition of bacterial GroEL/GroES (IC₅₀ 1.5 µM) over the human HSP60/10 chaperonin system (>100 µM), suggesting utility as a starting scaffold for antibacterial programmes targeting protein folding machinery [REFS‑5][REFS‑6]. Its commercial availability at 95 % purity facilitates immediate follow‑up structure‑activity relationship studies.

Patented Imidazolidine-2,4-dione Series Reproduction

As a documented intermediate in WO2007/040440 A1, this compound can be procured to replicate or elaborate the imidazolidine‑2,4‑dione chemotype claimed for anti‑cancer activity [REFS‑7][REFS‑8]. Using the exact building block described in the patent minimises synthetic uncertainty and aligns with the inventors' validated route.

Application
Selection Property
Validation Focus
Sequential Pd-catalysed cross-coupling
Para-bromo/ortho-chloro regiochemistry with electron-withdrawing sulfone
Cross-coupling site selectivity and orthogonal functionalisation sequence
Lipophilicity modulation in compound libraries
Methanesulfonyl group for lipophilicity control
Solubility, permeability, and off-target profile improvement
Bacterial chaperonin GroEL/GroES probe studies
Reported bacterial chaperonin selectivity profile
GroEL/GroES inhibition assay reproducibility and SAR expansion
Research on reported imidazolidine-2,4-dione anti-proliferative series
Patent-cited intermediate identity (4-bromo-2-chloro pattern)
Synthetic route reproducibility and imidazolidine-2,4-dione elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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